![molecular formula C11H8ClNO2 B1302490 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone CAS No. 37091-33-1](/img/structure/B1302490.png)
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a molecular weight of 221.64 and its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2
.
Molecular Structure Analysis
The molecular structure of “1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” is characterized by the presence of an isoxazole ring attached to a 4-chlorophenyl group and an ethanone group . The structure exhibits C–H…N intermolecular interactions .
Physical And Chemical Properties Analysis
“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” has a molecular weight of 221.64 . Its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2
, which represents its molecular structure .
Scientific Research Applications
Pharmacology: Antiviral Research
This compound has been explored for its potential antiviral properties. In pharmacological studies, derivatives of isoxazole, such as 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone, have shown activity against various viral strains. This makes it a candidate for further research into antiviral drug development .
Biochemistry: Enzyme Inhibition
In biochemistry, the chlorophenyl group of this compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction can be crucial for understanding enzyme mechanisms and for designing enzyme inhibitors that could regulate metabolic pathways .
Medicinal Chemistry: Cancer Therapeutics
The structural features of this compound suggest its utility in medicinal chemistry, particularly in the synthesis of molecules with potential anticancer activities. Its isoxazole ring could be pivotal in the design of new chemotherapeutic agents .
Organic Synthesis: Building Block
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone serves as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it a versatile precursor for synthesizing more complex organic compounds .
Analytical Chemistry: Chromatographic Studies
The compound’s unique structure could be utilized in analytical chemistry for chromatographic studies, aiding in the separation and analysis of similar organic compounds. Its properties may provide distinct retention times, crucial for analytical resolutions .
Chemical Engineering: Process Optimization
In chemical engineering, this compound could be used to optimize synthetic processes. Its stability under different conditions can be studied to improve the efficiency and yield of chemical reactions in industrial settings .
Safety and Hazards
properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMZTZBXSLVZBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372591 |
Source
|
Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone | |
CAS RN |
37091-33-1 |
Source
|
Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.